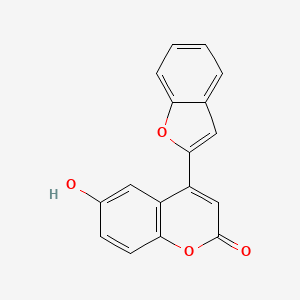

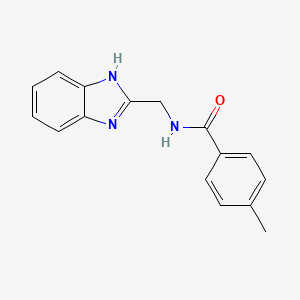

N-(1H-苯并咪唑-2-基甲基)-4-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1H-Benzimidazol-2-ylmethyl)-4-methylbenzamide is a chemical compound with the molecular formula C15H13N3O . It has an average mass of 251.283 Da and a monoisotopic mass of 251.105865 Da . This compound is part of a broad group of compounds known as benzimidazoles, which contain nitrogen atoms in their structure and can mimic properties of DNA bases .

Molecular Structure Analysis

The molecular structure of N-(1H-Benzimidazol-2-ylmethyl)-4-methylbenzamide has been analyzed using various spectroscopic techniques . Theoretical and experimental investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been conducted using the B3LYP/6-311++G(d,p) basis set .Physical And Chemical Properties Analysis

N-(1H-Benzimidazol-2-ylmethyl)-4-methylbenzamide is a solid compound . Its molecular formula is C15H13N3O, and it has an average mass of 251.283 Da and a monoisotopic mass of 251.105865 Da .科学研究应用

Allosteric Activators of Human Glucokinase

This compound has been used in the design and synthesis of newer N-benzimidazol-2yl benzamide analogues as allosteric activators of human glucokinase . These activators have shown significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models . Among the derivatives synthesized, some strongly increased the catalytic action of glucokinase .

Molecular Docking Investigations

The compound has been used in molecular docking investigations for predicting the bonding interactions of these derivatives with the residues in the allosteric site of glucokinase protein . This has helped in understanding the mechanism of action of these compounds at a molecular level .

X-Ray Crystal Structure Analysis

The compound has been used in X-ray crystal structure analysis of selected benzimidazole derivatives . This has provided precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .

Hydrogen Bonding Studies

The compound has been used in studies to understand the role of hydrogen bonding in the stability of a structure . It has been found that hydrogen bonding forms a part of the molecular conformation in that the symmetry and the subsequent packing of the molecules should yield the formation of as many hydrogen bonds as possible .

C▬H…π and π…π Interactions

The compound has been used in studies to understand the role of C▬H…π and π…π interactions in the stability of a structure . These interactions lead to a three-dimensional architecture in the crystal .

Synthesis of Newer Effective Hypoglycemic Agents

The compound has been used in the synthesis of newer effective hypoglycemic agents having a distinct mechanism of action at a molecular level . These could be used as a single drug with improved safety .

作用机制

Target of Action

It is known that benzimidazole derivatives have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Mode of Action

For instance, some benzimidazoles bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes

Biochemical Pathways

These could potentially include pathways related to cell division, inflammation, and various microbial processes .

Result of Action

Given the potential modes of action discussed above, it is likely that the compound could have effects such as disruption of cell division, inhibition of microbial growth, and modulation of inflammatory responses .

属性

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-11-6-8-12(9-7-11)16(20)17-10-15-18-13-4-2-3-5-14(13)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUAXYAOAIOIAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-(2-methylprop-2-enyl)-5,7,9-trihy dro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2427368.png)

![N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2427371.png)

![3-carbazol-9-yl-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide](/img/structure/B2427373.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide](/img/structure/B2427377.png)

![2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B2427381.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2427385.png)